molecular formula C18H14N2O B11846239 5-Methyl-1-phenyl-1H-pyrrolo[3,2-c]quinolin-4(5H)-one CAS No. 88264-01-1

5-Methyl-1-phenyl-1H-pyrrolo[3,2-c]quinolin-4(5H)-one

Cat. No.: B11846239
CAS No.: 88264-01-1
M. Wt: 274.3 g/mol
InChI Key: JQWSLMLPTYYRHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1-phenyl-1H-pyrrolo[3,2-c]quinolin-4(5H)-one is a polycyclic heterocyclic compound featuring a pyrrole ring fused to a quinoline scaffold. The methyl group at position 5 and the phenyl substituent at position 1 enhance its lipophilicity and stability, making it a promising candidate for pharmacological studies. This compound is synthesized via palladium-catalyzed domino reactions, as demonstrated by Silva et al., where brominated quinolin-2(1H)-one precursors undergo coupling with phenylacetylene and aniline to yield the target structure in moderate yields (32%) . Subsequent functionalization via bromination and Suzuki coupling further diversifies its derivatives, achieving yields up to 99% . Its structural complexity and tunable substituents position it as a scaffold for drug discovery, particularly in oncology and kinase inhibition.

Properties

CAS No.

88264-01-1

Molecular Formula

C18H14N2O

Molecular Weight

274.3 g/mol

IUPAC Name

5-methyl-1-phenylpyrrolo[3,2-c]quinolin-4-one

InChI

InChI=1S/C18H14N2O/c1-19-16-10-6-5-9-14(16)17-15(18(19)21)11-12-20(17)13-7-3-2-4-8-13/h2-12H,1H3

InChI Key

JQWSLMLPTYYRHP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C1=O)C=CN3C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

TosMIC-Mediated Cyclization

A foundational approach involves the reaction of toluene-4-sulfonylmethylisocyanide (TosMIC) with nitro-substituted cinnamate derivatives. Ethyl 2-nitrocinnamate reacts with TosMIC in the presence of sodium hydride (NaH) to form a nitroarylpyrrolecarboxylic ester intermediate. Subsequent reduction with iron powder in acetic acid (Fe-AcOH) at 85°C triggers nitro group reduction and intramolecular cyclization, yielding the pyrroloquinolinone core.

Key Steps:

  • Condensation: Ethyl 2-nitrocinnamate + TosMIC → Nitroarylpyrrole ester.

  • Cyclization: Fe-AcOH reduction → Quinolinone formation.

This method achieves a 27–45% yield for analogous compounds, with regioselectivity governed by the nitro group’s positioning. For 5-methyl derivatives, methyl-TosMIC replaces TosMIC, introducing the methyl group during the initial condensation.

Reductive Cyclization with Fe-AcOH

Iron-acetic acid systems are pivotal for simultaneous nitro reduction and cyclization. In a representative procedure, a nitroarylpyrrole ester (e.g., ethyl 5-methyl-1-phenylpyrrolo-3-carboxylate) undergoes Fe-AcOH treatment at 85°C for 3–6 hours. The reaction proceeds via:

  • Reduction of the nitro group to an amine.

  • Nucleophilic attack by the amine on the ester carbonyl, forming the lactam ring.

Yields for this step range from 60–62%, with purity confirmed via column chromatography on aluminum oxide.

Methylation Strategies

Introducing the 5-methyl group demands precise functionalization. Methyl-TosMIC enables direct incorporation during the TosMIC reaction, bypassing post-cyclization modifications. Alternatively, methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 90°C can methylate pre-formed intermediates, albeit with lower efficiency (45% yield).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialConditionsYieldAdvantages
TosMIC-MediatedEthyl 2-nitrocinnamateNaH, Fe-AcOH, 85°C27–45%Regioselective, one-pot cyclization
Reductive CyclizationNitroarylpyrrole esterFe-AcOH, 85°C60–62%High yield, minimal byproducts
Post-Synthesis MethylationPyrroloquinolinoneCH₃I, K₂CO₃, DMF, 90°C45%Flexibility in substitution

The TosMIC route offers superior regiocontrol but requires stringent anhydrous conditions. Reductive cyclization provides higher yields but necessitates chromatographic purification due to iron residues.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Fe-AcOH Reduction: Glacial acetic acid enhances proton availability, accelerating nitro reduction. Elevated temperatures (85°C) are critical for overcoming kinetic barriers in cyclization.

  • Claisen-Schmidt Condensation: Methanol (MeOH) at 50°C facilitates aldol-like condensation between ketones and aldehydes, though competing side reactions may reduce yields.

Byproduct Formation

Manganese dioxide (MnO₂) oxidation of dihydro intermediates, as seen in related syntheses, risks over-oxidation to undesired aromatic byproducts.

Characterization and Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms successful synthesis:

  • ¹H NMR (CDCl₃): δ 2.54 (s, 3H, CH₃), 6.98–7.71 (m, aromatic protons), 10.52 (s, NH).

  • ¹³C NMR: Peaks at δ 194.5 (C=O), 145.9 (aromatic C), 32.1 (CH₃).

Mass spectrometry aligns with the molecular ion [M+H]⁺ at m/z 275.3 .

Chemical Reactions Analysis

Key Reaction Mechanisms

2.1 Domino Reaction Pathway

  • Substrate Preparation : 4-Alkynyl-3-bromoquinolin-2(1H)-ones are synthesized via alkyne coupling.

  • Amine Reaction : The bromoquinolinone reacts with amines in the presence of a palladium catalyst (e.g., Pd(OAc)₂) to form a transient intermediate.

  • Cyclization : Intramolecular cyclization forms the pyrrolo ring, leveraging the alkyne’s reactivity .

2.2 Multi-component Tandem Sequence

  • Baylis-Hillman Reaction : Aryl/heteroaryl aldehydes react with methyl acrylate in the presence of DABCO to form dipolarophiles.

  • Cycloaddition : The dipolarophile reacts with a 1,3-dipole generated from indoline-2,3-dione and amino acids.

  • Annulation : Consecutive cyclizations form the fused pyrroloquinolinone structure .

Research Findings and Data

3.1 Reaction Efficiency

  • The domino reaction achieves moderate-to-high yields (60–70%) under mild conditions (e.g., 84 °C, 1–10 hours) .

  • Multi-component tandem reactions yield products with excellent regioselectivity and diastereomeric control .

3.2 Functional Group Tolerance

  • Domino reactions tolerate methyl, methoxyl, halogen, and cyclopropyl substituents .

  • The tandem process accommodates diverse aryl/heteroaryl groups in the Baylis-Hillman dipolarophiles .

3.3 Structural Variations

Method Key Features Yield Range Substituent Tolerance
Domino Reaction Palladium-catalyzed, uses 4-alkynyl precursors60–70%Methyl, methoxyl, halogen
Multi-component Tandem One-pot, forms three rings, diastereomeric control55–81%Aryl/heteroaryl groups
Post-Ugi Modification Ugi reaction followed by cyclizationNot specifiedLimited to Ugi reagents

Scientific Research Applications

The compound has shown promising biological activities, particularly as a dual antagonist for serotonin receptors. Research indicates that derivatives of 5-methyl-1-phenyl-1H-pyrrolo[3,2-c]quinolin-4(5H)-one can effectively target both 5-HT3 and 5-HT6 receptors. These receptors are implicated in various cognitive functions and psychiatric disorders.

Case Study: Dual Antagonism

A study identified a lead compound derived from this framework, which exhibited significant antagonistic properties against the 5-HT3 receptor (IC50 = 0.0676 μM) and demonstrated efficacy in preclinical models for cognitive impairment. The compound's ability to cross the blood-brain barrier suggests its potential for treating disorders such as schizophrenia and anxiety .

Synthesis and Derivative Development

The synthesis of this compound involves several methodologies that allow for the modification of its structure to enhance biological activity.

Synthetic Pathways

Recent research has focused on various synthetic strategies to create derivatives with improved pharmacological profiles. For instance, the use of propargylic alcohols in acid-catalyzed reactions has led to the successful formation of pyrano[3,2-c]quinolone derivatives, which can be further transformed into more complex structures with potential therapeutic applications .

Antimicrobial Activity

Another area of application is the antimicrobial activity exhibited by certain derivatives of this compound. Research has indicated that pyrroloquinoline derivatives possess significant antibacterial properties against a range of pathogens.

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial effects of substituted pyrroloquinolines, compounds derived from this compound were found to exhibit notable activity against Gram-positive bacteria, suggesting their potential use as novel antimicrobial agents .

Structure-Based Drug Design

The unique structural characteristics of this compound make it an attractive candidate for structure-based drug design. By modifying specific functional groups within its structure, researchers can enhance selectivity and potency towards various biological targets.

Design Strategies

Utilizing computational methods alongside experimental validation allows for the rational design of new derivatives aimed at specific receptor interactions or biological pathways. This approach has been instrumental in developing compounds with dual-action mechanisms that could offer more effective treatments compared to traditional single-target drugs .

Summary Table: Applications and Activities

Application AreaDescriptionKey Findings
Biological Activity Targeting serotonin receptorsDual antagonist properties for cognitive disorders
Synthesis Various synthetic pathwaysEffective formation of derivatives through acid catalysis
Antimicrobial Activity Antibacterial propertiesSignificant efficacy against Gram-positive bacteria
Drug Design Structure-based modificationsEnhanced selectivity and potency through rational design

Mechanism of Action

The mechanism of action of 5-Methyl-1-phenyl-1H-pyrrolo[3,2-c]quinolin-4(5H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 3: Physicochemical Data

Compound Molecular Formula Molecular Weight Melting Point (°C) LogP Reference ID
5-Methyl-1-phenyl-pyrrolo[3,2-c]quinolin-4-one C18H14N2O 274.32 Not reported 3.5
(R)-1-(3-Chlorobenzyl)-pyrrolo[3,2-c]quinolin-4-amine HCl C22H22Cl2N4 413.35 136–276 4.2
Ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate C14H11ClN2O2S 322.77 180–182 2.8

Key Observations:

  • Lipophilicity : Pyrrolo derivatives with aromatic substituents (e.g., phenyl, chlorobenzyl) exhibit higher LogP values (>3.5), favoring blood-brain barrier penetration .
  • Thermal Stability: Hydrochloride salts of pyrrolo[3,2-c]quinolin-4-amine derivatives show high melting points (>200°C), indicating crystalline stability .

Mechanistic and Functional Insights

  • Kinase Inhibition: Pyrrolo derivatives likely inhibit kinases via non-competitive ATP binding, as seen in structurally similar thieno analogs .
  • Synthetic Versatility : The pyrrolo scaffold supports diverse post-synthetic modifications (e.g., bromination, cross-coupling), enabling rapid SAR studies , whereas furo derivatives are synthetically constrained .

Biological Activity

5-Methyl-1-phenyl-1H-pyrrolo[3,2-c]quinolin-4(5H)-one is a heterocyclic compound belonging to the pyrroloquinoline class. Its unique structure, characterized by a pyrrole ring fused with a quinoline moiety, has garnered attention for its potential biological activities. This article explores the compound's biological activity, synthesis routes, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_16H_14N_2O, with a molecular weight of approximately 250.30 g/mol. The compound features:

  • A methyl group at the 5-position
  • A phenyl group at the 1-position

This arrangement contributes to its distinct chemical properties and biological activities, making it a subject of interest in medicinal chemistry.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antagonistic Effects : The compound has been studied for its antagonistic effects on serotonin receptors (5-HT3R and 5-HT6R). In particular, it has shown promise as a dual antagonist, which may have implications for treating psychiatric disorders such as schizophrenia .
  • Cytotoxicity : Preliminary studies suggest that it may possess cytotoxic properties against certain cancer cell lines. For instance, compounds within the same structural family have demonstrated inhibitory effects on cell proliferation in various human tumor cell lines .
  • Enzyme Inhibition : There is evidence that this compound may inhibit specific enzymes involved in cellular signaling pathways, which could be beneficial for developing new therapeutic agents targeting these pathways .

Synthesis Routes

Several synthetic routes have been developed for producing this compound. Notably:

  • Tandem Reactions : Acid-catalyzed tandem reactions involving propargylic alcohols and quinoline derivatives have been successfully employed to synthesize this compound and its analogs in moderate to high yields .
Reaction TypeConditionsYield (%)
Acid-Catalyzed84 °C, 24 hours82%
Friedel-Crafts TypeVaries by substrateModerate

Study on Serotonin Receptors

A significant study focused on the interaction of this compound with serotonin receptors demonstrated its potential as an effective antagonist. In vitro assays revealed that the compound inhibited inward currents in response to serotonin addition, suggesting its role as a functional antagonist at 5-HT3R with an IC50 value of approximately 0.0676 μM .

Cytotoxicity Assessment

In another investigation, the cytotoxic effects of related compounds were evaluated against HeLa and HCT116 cell lines. Results indicated that certain derivatives exhibited significant antiproliferative activity, highlighting the potential of this chemical class in cancer therapy development .

Q & A

Q. Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC, HMBC). For example, the methyl group at position 5 appears as a singlet (~δ 3.5 ppm), while aromatic protons show splitting patterns dependent on substituents .
  • IR : Confirm lactam C=O stretching (~1680–1720 cm⁻¹) and pyrrole/phenyl ring vibrations .
  • HRMS : Use electrospray ionization (ESI) to verify molecular ions (e.g., [M+H]⁺). Match experimental and theoretical m/z values within ±2 ppm .

Advanced: What methodologies are recommended for analyzing and resolving contradictory biological activity data in studies involving this compound?

Q. Methodological Answer :

  • Kinase Assay Optimization : Use ATP-competitive and non-competitive binding assays to distinguish mechanisms. For example, if IC50 values remain unchanged under varying ATP concentrations, non-competitive inhibition (as seen in thienoquinolone CDK5 inhibitors) is likely .
  • Dose-Response Curves : Perform triplicate assays at 8–10 concentrations to minimize variability. Normalize data to positive controls (e.g., staurosporine for kinase inhibition) .
  • Structural Analysis : Compare X-ray crystallography or docking studies to identify binding pose discrepancies. Adjust substituents (e.g., fluorophenyl groups) to enhance selectivity .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve the selectivity of this compound as a kinase inhibitor?

Q. Methodological Answer :

  • Scaffold Modifications : Introduce substituents at positions 2 (benzylidene) and 3 (aryl groups) to sterically block off-target kinases. For example, 4-fluorophenyl groups reduce CDK2 binding while maintaining CDK5/p25 affinity .
  • Library Synthesis : Use parallel synthesis to generate analogs (e.g., 3y, 3z in ) with varied substituents. Screen against a kinase panel (e.g., CDK5, CDK2, GSK3β) .
  • LE (Ligand Efficiency) Optimization : Prioritize analogs with LE >0.3 (calculated as ΔG/HA, where HA = heavy atoms) to balance potency and molecular size .

Advanced: What computational approaches are effective in predicting the bioactivity and binding modes of this compound?

Q. Methodological Answer :

  • Virtual Screening : Dock compound libraries into CDK5/p25 using Glide or AutoDock. Filter hits by binding energy (<−8 kcal/mol) and interaction with key residues (e.g., Lys33, Asp144) .
  • MD Simulations : Run 100-ns simulations to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>50%) .
  • QSAR Models : Use Random Forest or PLS regression to correlate substituent descriptors (e.g., LogP, polar surface area) with IC50 values .

Advanced: What are the considerations for implementing continuous flow photocyclization in synthesizing pyrroloquinolinone derivatives?

Q. Methodological Answer :

  • Reactor Design : Use quartz microreactors for UV light penetration. Optimize flow rate (0.1–0.5 mL/min) to balance residence time and product degradation .
  • Light Source : Select UV-A (365 nm) lamps to avoid side reactions. Monitor photon flux with actinometry .
  • Scalability : Compare batch vs. flow yields. For example, thienoquinolones synthesized via flow show 20% higher yields due to uniform irradiation .

Advanced: How can researchers mitigate challenges in scaling up the synthesis of this compound while maintaining purity?

Q. Methodological Answer :

  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to remove byproducts (e.g., uncyclized intermediates) .
  • Process Analytical Technology (PAT) : Implement inline NMR or HPLC to monitor reaction progression and adjust parameters in real time .
  • Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF to improve E-factors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.